molecular formula C9H16N2O4S B2793493 N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide CAS No. 2319848-74-1

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide

Cat. No. B2793493
CAS RN: 2319848-74-1
M. Wt: 248.3
InChI Key: XEEVEEGIQKCRKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-((3-(2-hydroxyethoxy)tetrahydrothiophen-3-yl)methyl)oxalamide, commonly known as HTMT-3, is a novel compound that has gained significant attention in the field of scientific research. It is a synthetic compound that has been developed as a potential drug candidate for the treatment of several diseases.

Mechanism of Action

The mechanism of action of HTMT-3 involves the inhibition of various enzymes and proteins that are involved in the development and progression of diseases. It has been found to inhibit the activity of histone deacetylases, which are involved in the development of cancer. Additionally, it has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.
Biochemical and Physiological Effects:
HTMT-3 has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been shown to inhibit the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease. Furthermore, it has been found to have anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2.

Advantages and Limitations for Lab Experiments

One of the main advantages of HTMT-3 is its potential as a drug candidate for the treatment of various diseases. It has been found to exhibit potent anticancer and neuroprotective activity, making it a promising compound for drug development. However, one of the limitations of HTMT-3 is its low solubility in water, which can make it difficult to administer as a drug.

Future Directions

There are several future directions for the research and development of HTMT-3. One potential direction is to optimize the synthesis method to improve the yield and purity of the compound. Additionally, further studies are needed to investigate the potential of HTMT-3 as a drug candidate for the treatment of other diseases such as diabetes and cardiovascular diseases. Furthermore, the development of novel drug delivery systems could potentially overcome the solubility issues of HTMT-3 and improve its efficacy as a drug.

Synthesis Methods

The synthesis of HTMT-3 involves the reaction of 3-(2-hydroxyethoxy)tetrahydrothiophene with oxalyl chloride, followed by the reaction with N-methylmorpholine to obtain the desired compound. The synthesis method is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

HTMT-3 has been extensively studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been found to exhibit potent anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been shown to have neuroprotective effects by inhibiting the aggregation of amyloid-beta protein, which is responsible for the development of Alzheimer's disease.

properties

IUPAC Name

N'-[[3-(2-hydroxyethoxy)thiolan-3-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4S/c10-7(13)8(14)11-5-9(15-3-2-12)1-4-16-6-9/h12H,1-6H2,(H2,10,13)(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVEEGIQKCRKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC1(CNC(=O)C(=O)N)OCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-{[3-(2-hydroxyethoxy)thiolan-3-yl]methyl}ethanediamide

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